1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide 1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 89242-08-0
VCID: VC17298987
InChI: InChI=1S/C20H19ClN2O/c1-3-23(4-2)20(24)18-13-14-9-5-6-10-15(14)19(22-18)16-11-7-8-12-17(16)21/h5-13H,3-4H2,1-2H3
SMILES:
Molecular Formula: C20H19ClN2O
Molecular Weight: 338.8 g/mol

1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide

CAS No.: 89242-08-0

Cat. No.: VC17298987

Molecular Formula: C20H19ClN2O

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide - 89242-08-0

Specification

CAS No. 89242-08-0
Molecular Formula C20H19ClN2O
Molecular Weight 338.8 g/mol
IUPAC Name 1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide
Standard InChI InChI=1S/C20H19ClN2O/c1-3-23(4-2)20(24)18-13-14-9-5-6-10-15(14)19(22-18)16-11-7-8-12-17(16)21/h5-13H,3-4H2,1-2H3
Standard InChI Key AXZSDFBOUIQTKT-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoquinoline core substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a diethylcarboxamide moiety. The planar isoquinoline system facilitates π-π stacking interactions, while the chlorophenyl and carboxamide groups introduce steric and electronic modulation, influencing solubility and target binding . Key structural parameters include:

PropertyValueSource
Molecular FormulaC20H19ClN2O\text{C}_{20}\text{H}_{19}\text{ClN}_2\text{O}
Molecular Weight338.8 g/mol
IUPAC Name1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide
Canonical SMILESCCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Thermodynamic and Solubility Profiles

The compound’s lipophilicity, estimated via the partition coefficient (logP\log P), is approximately 3.0–3.5, suggesting moderate membrane permeability . Its melting point and solubility remain uncharacterized, but analogs with similar substituents exhibit poor aqueous solubility (<0.1 mg/mL) and require dimethyl sulfoxide (DMSO) or ethanol for dissolution .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-(2-chlorophenyl)-N,N-diethylisoquinoline-3-carboxamide can be achieved through a two-step strategy:

  • Construction of the Isoquinoline Core: Palladium-catalyzed cross-coupling between a halogenated isoquinoline precursor and 2-chlorophenylboronic acid via Suzuki-Miyaura reaction .

  • Carboxamide Functionalization: Amidation of the 3-carboxylic acid derivative using diethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Detailed Synthetic Procedure

Step 1: Suzuki-Miyaura Coupling
A mixture of methyl 1-bromoisoquinoline-3-carboxylate (1.0 equiv.), 2-chlorophenylboronic acid (1.5 equiv.), and cesium carbonate (2.5 equiv.) in toluene/water (3:1 v/v) is degassed and heated to 80°C with Pd(dppf)Cl2_2 (0.1 equiv.) for 16 hours . Purification by silica gel chromatography yields methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate (70–80% yield) .

Step 2: Amidation
The methyl ester intermediate is treated with excess diethylamine (3.0 equiv.) and EDC/HOBt (1.2 equiv. each) in dichloromethane at 20°C for 12 hours . After aqueous workup, the crude product is recrystallized from ethanol to afford the title compound in 25–30% yield .

Optimization Challenges

Key limitations include moderate yields due to steric hindrance during amidation and competing side reactions at the electron-deficient isoquinoline core . Microwave-assisted synthesis and high-throughput screening of catalysts (e.g., Pd(PPh3_3)4_4) may improve efficiency .

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